

Advanced Catalytic & Synthetic Protocols Involving Dimethyl Cyanocarbonimidate

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Compound of Interest

Compound Name: *Dimethyl cyanocarbonimidate*

CAS No.: 24771-25-3

Cat. No.: B1607175

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Introduction & Reactivity Profile

Dimethyl cyanocarbonimidate (DMCC) is a "push-pull" alkene equivalent where the electron-withdrawing N-cyano group activates the central carbon for nucleophilic attack, while the methoxy groups serve as tunable leaving groups.

Core Chemical Identity[1][2][3][4][5]

- IUPAC Name: Dimethyl N-cyanocarbonimidate
- CAS Number: 24771-25-3[1][2]
- Formula: C₄H₆N₂O₂
- Structure: (CH₃O)₂C=N-CN
- Role: 1,1-Dielectrophile (N-C-N fragment donor).

Mechanistic Utility

In catalytic workflows, DMCC acts as a linchpin reagent. It reacts with binucleophiles (amidines, guanidines) to form six-membered heterocycles. The reaction is typically driven by Base Catalysis (to activate the nucleophile) or Lewis Acid Catalysis (to activate the imidate core), proceeding via a sequential addition-elimination mechanism.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the base-catalyzed condensation of DMCC with an amidine to form a 1,3,5-triazine. This pathway highlights the sequential displacement of methoxy groups.



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Figure 1: Step-wise addition-elimination mechanism for triazine synthesis involving DMCC.

Application Protocols

Protocol A: Base-Mediated Synthesis of 1,3,5-Triazines

This method is the industrial standard for synthesizing herbicide intermediates (e.g., for Thifensulfuron-methyl) and pharmaceutical scaffolds. It utilizes a base to catalyze the nucleophilic attack of an amidine salt upon DMCC.

Target Product: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Reagents: Acetamidine hydrochloride, DMCC, Potassium Hydroxide (KOH), Methanol.[2][3]

Step-by-Step Methodology:

- Catalyst/Base Preparation:
 - In a jacketed reactor, charge Methanol (50 mL).
 - Cool to 10°C.
 - Add Potassium Hydroxide (6.8 g, 120 mmol) or Sodium Methoxide (catalytic to stoichiometric quantity depending on HCl scavenging needs). Note: If using free base

amidine, only catalytic alkoxide (0.1-0.2 equiv) is required to drive the equilibrium.

- Add Acetamidine Hydrochloride (9.5 g, 100 mmol). Stir for 15 minutes to generate the free amidine in situ.
- Controlled Addition:
 - Dissolve **Dimethyl cyanocarbonimidate** (11.4 g, 100 mmol) in Methanol (40 mL).
 - Add this solution dropwise to the reactor over 30 minutes, maintaining internal temperature < 25°C. Exotherm Control: The first displacement is rapid and exothermic.
- Reaction Phase:
 - Warm the mixture to 25°C (Ambient).
 - Stir continuously for 2-3 hours. Monitor by HPLC or TLC (Ethyl Acetate/Hexane). The disappearance of the nitrile stretch (2200 cm^{-1}) of DMCC indicates conversion.
- Quench & Isolation:
 - Pour the reaction mixture into Ice Water (40 mL).
 - The product precipitates as a white/off-white solid.
 - Filtration: Collect the solid by vacuum filtration.
 - Wash: Wash with cold water (2 x 20 mL) followed by cold methanol (1 x 10 mL) to remove residual base and byproducts.
 - Drying: Dry in a vacuum oven at 70°C overnight.

Expected Yield: 80–85% (approx. 11.8 g).^[2] Data Validation: Melting Point: 260–262°C.

Protocol B: Synthesis of Heteroallenes (Phosphide-Catalyzed)

A specialized protocol for advanced inorganic synthesis, reacting DMCC with phosphide anions to create phosphorus-containing heteroallenes (Goicoechea Method). This represents a frontier application in main-group catalysis.

Target Product: 2-Phosphaethynolate derivatives / Heteroallene anions. Reagents: Sodium Phosphide (NaPH_2), DMCC, 18-crown-6 (Phase Transfer Catalyst).

Step-by-Step Methodology:

- Inert Atmosphere Setup:
 - Perform all operations in a Glovebox under Argon (< 0.1 ppm $\text{O}_2/\text{H}_2\text{O}$).
 - Suspend NaPH_2 (1 equiv) and 18-crown-6 (1 equiv) in dry THF (10 mL).
- Reagent Addition:
 - Add **Dimethyl cyanocarbonimidate** (1 equiv) dissolved in THF slowly at -78°C .
- Reaction Progression:
 - Allow the mixture to warm to room temperature over 4 hours.
 - The reaction proceeds via a Michael addition-elimination pathway, eliminating Methanol (sequestered by the base/solvent system).
- Isolation:
 - Filter the resulting suspension to remove sodium methoxide byproducts.
 - Concentrate the filtrate to yield the Cyapho-cyanamide salt or related heteroallene species.

Significance: This protocol provides access to "heavy" analogs of cyanates, useful for further catalytic cycles in organometallic chemistry.

Comparative Analysis of Methods

Parameter	Method A: Triazine Synthesis	Method B: Heteroallene Synthesis
Catalyst/Promoter	KOH / NaOMe (Base)	18-crown-6 (PTC) / NaPH ₂
Solvent System	Methanol (Polar Protic)	THF (Polar Aprotic, Dry)
Temperature	10°C → 25°C	-78°C → 25°C
Key Mechanism	Double Nucleophilic Substitution (S _N Ar-like)	Michael Addition-Elimination
Primary Utility	Agrochemical/Pharma Intermediates	Fundamental Main-Group Chemistry
Atom Economy	Moderate (-2 MeOH)	Moderate (-2 MeOH)

Troubleshooting & Optimization

- Low Yield (Method A): Often caused by "over-reaction" where the solvent (Methanol) attacks the product if the temperature is too high (>40°C), leading to trimethoxy-triazine byproducts. Solution: Strictly control temperature < 25°C.
- Impurity Formation: If the amidine hydrochloride is not fully neutralized, the reaction stalls. Ensure the base equivalents match the HCl salt + catalytic excess.
- Handling DMCC: The reagent is a skin irritant and potential sensitizer. Use prolonged-breakthrough gloves (Nitrile/Neoprene).

References

- Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
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- Source: Chemical Reviews (2022). Discusses Goicoechea's work on NaPH_2 and DMCC.
- URL: [\[Link\]](#)
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 - Source: Chemistry – A European Journal (2021). Ergöçmen & Goicoechea. [\[4\]](#)
 - URL: [\[Link\]](#)
- Chemical Profile: **Dimethyl Cyanocarbonimidate** (CAS 24771-25-3). [\[1\]](#)[\[2\]](#)
 - Source: ChemicalBook D

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Sources

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- [3. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine CAS#: 1668-54-8 \[m.chemicalbook.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
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